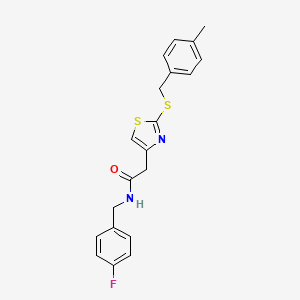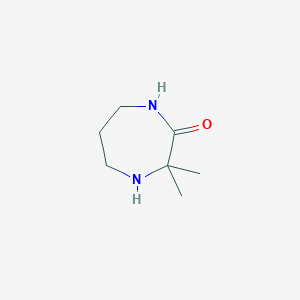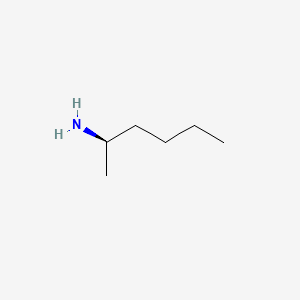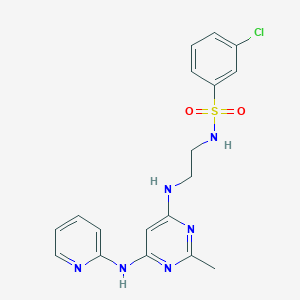![molecular formula C23H31N3O4 B2987437 N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide CAS No. 349103-01-1](/img/structure/B2987437.png)
N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide” is a complex organic compound. It contains an adamantyl group, which is a bulky, three-dimensional aliphatic hydrocarbon group derived from adamantane . It also contains a diethylamino group, a nitro group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopies could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The adamantyl group is known for its stability, while the nitro group is a strong electron-withdrawing group and could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the adamantyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Paramagnetic Planar Complexes
A study by Brück et al. (1996) discussed the formation of paramagnetic planar complexes involving phosphinic amidato bischelates, which include derivatives related to adamantyl groups. This research provides insight into the influence of substituents on the formation, coordination geometry, and magnetic properties of these complexes. The study's findings suggest that a combination of electronic and steric factors of substituents produces the donor quality necessary for bischelation and the singular field strength required for the formation of planar paramagnetic species (Brück, Englert, Kuchen, & Peters, 1996).
Pharmacological Profile of Adamantane-Based Compounds
Dembitsky, Gloriozova, and Poroikov (2020) reviewed the pharmacological properties of natural and synthetic adamantane-based compounds, highlighting their potential in treating neurodegenerative diseases. The review indicates that the pharmacological potential of adamantane derivatives exceeds that of well-known compounds like amantadine and memantine for Alzheimer's and Parkinson's diseases, suggesting promising research directions for the treatment of neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Antivirals and Influenza Chemoprophylaxis
Tsiodras, Nikolopoulos, and Bonovas (2012) reviewed the role of antivirals, including adamantanes and neuraminidase inhibitors, in chemoprophylaxis against influenza viruses. The review emphasizes the importance of NIs in chemoprophylaxis and notes the decreasing role of adamantanes over the last decade due to increasing resistance rates. This suggests the need for further investigation of novel medications with new mechanisms of action for influenza prevention (Tsiodras, Nikolopoulos, & Bonovas, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-3-25(4-2)22(28)20(23-12-15-9-16(13-23)11-17(10-15)14-23)24-21(27)18-5-7-19(8-6-18)26(29)30/h5-8,15-17,20H,3-4,9-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVGUFPMISAAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)

![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2987363.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)




![2-(3-Methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2987373.png)
![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)
